![molecular formula C24H25N3O5 B2960145 3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-(3,5-dimethoxyphenyl)-6-ethoxypyridazin-4(1H)-one CAS No. 1251619-21-2](/img/structure/B2960145.png)
3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-(3,5-dimethoxyphenyl)-6-ethoxypyridazin-4(1H)-one
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Description
3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-(3,5-dimethoxyphenyl)-6-ethoxypyridazin-4(1H)-one is a useful research compound. Its molecular formula is C24H25N3O5 and its molecular weight is 435.48. The purity is usually 95%.
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Scientific Research Applications
Arylamides Hybrids in Tumor Diagnosis
Compounds similar to the one have been investigated for their potential in tumor diagnosis. Arylamides hybrids of two high-affinity σ2 receptor ligands, such as PB28 and RHM-1, represent leads for tumor diagnosis due to their high affinity at σ(2) receptors. These hybrids have been designed to obtain good candidates for σ(2) PET tracers development, indicating a potential pathway for cancer diagnosis and imaging technologies (Abate et al., 2011).
Conformational Analysis of Stereoisomeric Derivatives
Stereochemical studies on saturated heterocycles, including the preparation and conformational analysis of stereoisomeric derivatives related to the core structure of interest, have been conducted to understand their chemical behavior and potential applications in synthesizing novel compounds with specific biological activities (Lázár et al., 1990).
Antihypertensive and α1-Adrenoceptor Antagonists
Derivatives of 2,4-diamino-6,7-dimethoxyquinazolines, sharing structural similarities with the compound of interest, have been synthesized and evaluated as α1-adrenoceptor antagonists and antihypertensive agents. This research suggests potential applications of similar compounds in developing treatments for hypertension and related cardiovascular conditions (Campbell et al., 1987).
Ligands for Ca2+-Activated K+ Channels
Methoxylated tetrahydroisoquinoliniums derived from related compounds have been synthesized and evaluated for their affinity for apamin-sensitive binding sites, indicating a potential for the development of drugs targeting Ca2+-activated K+ channels, which play critical roles in various physiological processes (Graulich et al., 2006).
properties
IUPAC Name |
3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-(3,5-dimethoxyphenyl)-6-ethoxypyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5/c1-4-32-22-14-21(28)23(24(29)26-10-9-16-7-5-6-8-17(16)15-26)25-27(22)18-11-19(30-2)13-20(12-18)31-3/h5-8,11-14H,4,9-10,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLHYOFMOFQFQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=O)C(=NN1C2=CC(=CC(=C2)OC)OC)C(=O)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethoxyphenyl)-6-ethoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,4-dihydropyridazin-4-one |
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